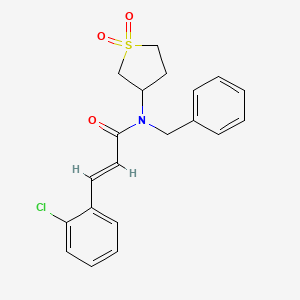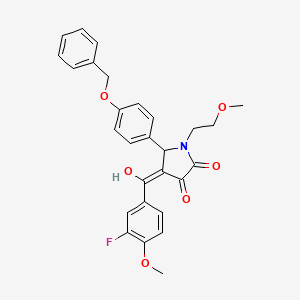![molecular formula C18H18FN5O2S B12130372 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12130372.png)
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide , belongs to the class of thiadiazole derivatives . Let’s break down its structure:
Chemical Formula: CHNOSF
Molecular Weight: 402.42 g/mol
CAS Number: 942-70-1
This compound features a 1,2,4-triazole ring, a thiol (sulfanyl) group, and an acetamide moiety. Its synthesis and applications are intriguing, so let’s explore further!
Preparation Methods
Synthetic Routes:
-
Azo Dyes Synthesis
Substrate: 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
Reaction: Azo coupling with suitable diazonium salts
Conditions: Mild temperature, base-catalyzed
Application: Possible nonlinear optical (NLO) properties .
-
HCV NS5B Polymerase Inhibitors
Reaction: Incorporation into 4-thiazolidinone derivatives
Application: Potent inhibitors of hepatitis C virus (HCV) NS5B polymerase .
Industrial Production:
While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using the above routes.
Chemical Reactions Analysis
Reactions: It can undergo various transformations, including oxidation, reduction, and substitution.
Common Reagents:
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for novel compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: HCV drug development.
Industry: NLO materials, pharmaceutical intermediates.
Mechanism of Action
Targets: Specific enzymes or receptors (e.g., HCV NS5B polymerase).
Pathways: Interference with viral replication, protein synthesis, or other cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of 1,2,4-triazole and thiol groups sets it apart.
Similar Compounds: Explore related thiadiazoles and triazoles in the literature.
Properties
Molecular Formula |
C18H18FN5O2S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-11-3-8-15(26-2)14(9-11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-6-13(19)7-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
YOHNUFDHROBXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline](/img/structure/B12130290.png)
![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide](/img/structure/B12130295.png)
![Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12130310.png)

![6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B12130324.png)



![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino [1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B12130346.png)
![N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12130349.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130354.png)
![1-(5-bromo-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12130359.png)
![4'-hydroxy-1'-(3-methoxypropyl)-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12130369.png)
![1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl-](/img/structure/B12130373.png)
